Chloro(methyl)silane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

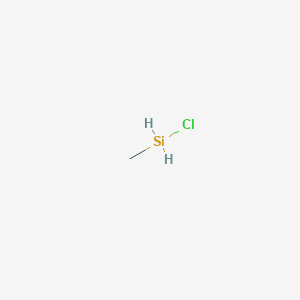

Chloro(methyl)silane is an organosilicon compound that contains a silicon atom bonded to a chlorine atom and a methyl group. It is a member of the chlorosilane family, which are known for their reactivity and versatility in various chemical processes. This compound is used as an intermediate in the production of silicones and other organosilicon compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The primary method for synthesizing chloro(methyl)silane is the Müller-Rochow process. In this process, silicon is reacted with chloromethane in the presence of a copper catalyst at temperatures between 250 and 300°C . The reaction is highly exothermic and requires careful temperature control to prevent local overheating. The reaction can be represented as follows: [ \text{Si} + \text{CH}_3\text{Cl} \rightarrow \text{CH}_3\text{SiCl}_3 ]

Industrial Production Methods: Industrial production of this compound involves the use of fluidized bed reactors. Silicon-copper alloys or finely ground blends of silicon and copper are used as catalysts. The reaction mixture is condensed to separate the raw silane mixture from unreacted chloromethane, which is then fed back into the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions: Chloro(methyl)silane undergoes various chemical reactions, including hydrolysis, alcoholysis, and reduction.

Common Reagents and Conditions:

Hydrolysis: this compound reacts with water to produce hydrogen chloride and siloxanes.

Alcoholysis: Reaction with alcohols to form alkoxysilanes.

Reduction: this compound can be reduced using lithium aluminium hydride to form silanes.

Major Products:

Hydrolysis: Produces siloxanes and hydrogen chloride.

Alcoholysis: Produces alkoxysilanes.

Reduction: Produces silanes.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

Chloro(methyl)silane is characterized by its ability to participate in various chemical reactions, including:

- Hydrolysis : Reacts with water to produce hydrogen chloride (HCl) and siloxanes.

- Alcoholysis : Forms alkoxysilanes when reacted with alcohols.

- Reduction : Can be reduced to form silanes using reagents like lithium aluminum hydride.

These reactions are crucial for synthesizing a wide range of organosilicon compounds.

Chemistry

This compound serves as a precursor for synthesizing various organosilicon compounds and silicones. Its unique reactivity enables the formation of complex silicon-based materials, which are essential in numerous industrial applications.

Biology

In biological research, CMS is used for surface modification, enhancing the hydrophobicity of surfaces. This property is particularly beneficial in biological assays, improving the performance and reliability of experimental results.

Medicine

CMS plays a significant role in producing medical-grade silicones utilized in implants and prosthetics. Its ability to form stable silicone structures makes it an ideal candidate for applications requiring biocompatibility and durability.

Industry

In industrial settings, this compound is employed in manufacturing silicone polymers, coatings, and adhesives. Its versatility allows for the development of materials with tailored properties suitable for various applications.

Case Study 1: Surface Modification in Biological Assays

A study demonstrated that surfaces treated with this compound exhibited significantly improved hydrophobicity. This modification enhanced the binding efficiency of biomolecules during assays, leading to more reliable results in diagnostic applications.

Case Study 2: Medical Applications

Research highlighted the use of CMS in developing silicone-based implants. The biocompatibility of the resulting materials was tested through in vivo studies, showing minimal adverse reactions and promising integration into biological systems.

Case Study 3: Industrial Coatings

An investigation into industrial coatings revealed that incorporating this compound improved adhesion properties and durability under extreme conditions. The coatings displayed enhanced resistance to moisture and chemicals, making them suitable for harsh environments.

Mecanismo De Acción

Chloro(methyl)silane can be compared with other chlorosilanes such as:

- Methyltrichlorosilane (CH3SiCl3)

- Dimethyldichlorosilane ((CH3)2SiCl2)

- Trimethylsilyl chloride ((CH3)3SiCl)

Uniqueness: this compound is unique due to its specific reactivity and the ability to form a wide range of organosilicon compounds. It is particularly valuable in the production of silicones and surface modification applications .

Comparación Con Compuestos Similares

- Methyltrichlorosilane: Used for inducing branching and cross-linking in silicone polymers.

- Dimethyldichlorosilane: Produces linear siloxane polymers.

- Trimethylsilyl chloride: Used to end backbone chains in silicone synthesis .

Propiedades

Número CAS |

993-00-0 |

|---|---|

Fórmula molecular |

CH3ClSi |

Peso molecular |

78.57 g/mol |

Nombre IUPAC |

chloro(methyl)silane |

InChI |

InChI=1S/CH3ClSi/c1-3-2/h1H3 |

Clave InChI |

BTZZXIBNPZFHDX-UHFFFAOYSA-N |

SMILES |

C[SiH2]Cl |

SMILES canónico |

C[Si]Cl |

Punto de inflamación |

-9 °C |

Key on ui other cas no. |

993-00-0 |

Descripción física |

Methyl chlorosilane is a colorless gas with a distinctive odor. It is insoluble in water. Its vapors are heavier than air. Contact with the material causes severe irritation to skin, eyes, and mucous membranes. It is toxic by ingestion and skin absorption. It is also a dangerous fire risk. It is used to make water repellent materials. Prolonged exposure of container to fire or intense heat may result in their violent rupturing and rocketing. COLOURLESS LIQUID. |

Pictogramas |

Flammable; Compressed Gas; Corrosive |

Solubilidad |

Solubility in water: reaction |

Presión de vapor |

Vapor pressure, kPa at 20 °C: 18.3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.